{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
WAY-299338 is a chemical compound known for its role as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1).
Preparation Methods
The preparation of WAY-299338 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for WAY-299338 typically involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
WAY-299338 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-299338 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of protein kinase PDK1 and its downstream effects.
Biology: Researchers use WAY-299338 to investigate cellular signaling pathways and the role of PDK1 in various biological processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in diseases where PDK1 is implicated, such as cancer and metabolic disorders.
Industry: WAY-299338 is used in the development of new drugs and therapeutic agents targeting PDK1
Mechanism of Action
WAY-299338 exerts its effects by modulating the activity of protein kinase PDK1. PDK1 is a key regulator of various cellular processes, including cell growth, survival, and metabolism. By modulating PDK1, WAY-299338 can influence these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved in the mechanism of action of WAY-299338 include the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
WAY-299338 is unique in its specific modulation of PDK1. Similar compounds that also target PDK1 include:
PDKtide: A biological active peptide that modulates PDK1 activity.
GSK2334470: Another PDK1 inhibitor used in scientific research.
BX-912: A potent and selective PDK1 inhibitor.
Compared to these compounds, WAY-299338 offers distinct advantages in terms of its specificity and potency in modulating PDK1 .
Properties
IUPAC Name |
2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSJPMGIJWIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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